Imidazo[1,2-a]pyridine-2-carboximidamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5H,(H3,9,10) |
InChI Key |
BZNBLMFOZBKSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=N)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Biology: It exhibits biological activities, such as anti-inflammatory and antitubercular properties, making it a candidate for drug development[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Medicine: Research has explored its use in developing therapeutic agents for treating diseases like tuberculosis and inflammation[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Imidazo[1,2-a]pyridine-2-carboximidamide is compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carboxylic acid and imidazo[1,2-a]pyridine-2-carbohydrazide[_{{{CITATION{{{4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-[{{{CITATION{{{_3{Synthesis and cytotoxic activity evaluation of novel imidazopyridine ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01073-3). While these compounds share structural similarities, this compound stands out due to its unique functional groups and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives
- Structural Differences : Imidazo[1,2-a]pyrazine contains an additional nitrogen atom in the pyrazine ring (vs. pyridine in imidazo[1,2-a]pyridine), altering electronic density and steric interactions.
- Pharmacological Activity : Pyrazine derivatives (e.g., compounds 10a–m) show reduced anticancer activity compared to pyridine analogs due to steric hindrance from electron-withdrawing groups (e.g., nitro at meta positions). For example, nitro-substituted pyrazine derivatives (10e, 10l) exhibit 2-fold lower activity than para-substituted analogs .
- Key Finding : Removal of the 7th-position nitrogen in pyridine derivatives (e.g., compound 12b) enhances anticancer efficacy, achieving IC50 values of 11–13 µM against HepG2 and MCF-7 cells .
Imidazo[1,2-a]pyrimidine Derivatives
- Therapeutic Applications: These derivatives are associated with anxiolytic, antihypertensive, and cardiovascular effects . For example, 2,3-dicyano-imidazo[1,2-a]pyrimidines are synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .
- Limitation : While potent in neurological applications, they lack the broad-spectrum anticancer activity observed in imidazo[1,2-a]pyridine-2-carboximidamide derivatives .
Pyrido[1,2-a]benzimidazoles
- Synthesis : Synthesized via multicomponent reactions involving benzimidazoles and aldehydes .
- Activity Profile : These compounds exhibit antifungal and antibacterial properties but require complex synthetic routes, limiting scalability compared to imidazo[1,2-a]pyridine derivatives .
Data Table: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Amine substituents at the 2nd and 3rd positions (e.g., 12b, 12i) enhance anticancer activity by promoting electrostatic interactions with cancer cell membranes .
- Electron-Withdrawing Groups : Nitro groups reduce activity due to steric hindrance and unfavorable electronic effects, as seen in pyrazine derivatives (10e, 10l) .
- Ring Nitrogen Count : Fewer nitrogen atoms (e.g., pyridine vs. pyrazine) improve bioavailability and target binding, as evidenced by the superior potency of imidazo[1,2-a]pyridine derivatives .
Biological Activity
Imidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, with a carboximidamide functional group that enhances its reactivity. This unique structure contributes to its varied biological activities, making it a significant subject of research in drug development.
Antimicrobial and Antiviral Properties
Research indicates that derivatives of this compound exhibit potent antiviral and antimicrobial activities. For instance, certain derivatives have shown efficacy against multidrug-resistant pathogens and have demonstrated the ability to inhibit viral replication mechanisms.
Antitubercular Activity
A notable area of research involves the compound's potential as an antitubercular agent . A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.025 μg/mL against drug-susceptible strains and significant activity against multidrug-resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural modifications in enhancing biological activity. For example:
- Modifications to the N-methylthiophen-2-yl group at position 3 of the imidazo[1,2-a]pyridine ring have been explored to create compounds with improved anti-TB properties .
- The presence of cyclic aliphatic rings on the amide nitrogen has been shown to enhance activity against M. tuberculosis strains .
Pharmacokinetics
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:
| Compound ID | PO Cmax (ng/mL) | PO Tmax (h) | IV t1/2 (h) | IV Clearance (mL/min/kg) | % F |
|---|---|---|---|---|---|
| 13 | 411 | 0.25 | 5 | 43.1 | 35.8 |
| 18 | 3850 | 0.5 | ND | ND | 31.1 |
These values indicate promising pharmacokinetic profiles for selected compounds, with high oral bioavailability and effective clearance rates .
Case Studies
Several studies have focused on the efficacy of imidazo[1,2-a]pyridine derivatives:
- A study identified that compound 18 exhibited exceptional potency against both drug-sensitive and resistant strains of M. tuberculosis, outperforming existing clinical candidates like PA-824 by nearly tenfold in some cases .
- Another investigation into imidazo[1,2-a]pyridine carboxamides revealed that modifications could lead to enhanced selectivity and reduced toxicity compared to traditional antitubercular agents .
Chemical Reactions Analysis
Synthetic Routes and Condensation Reactions
The synthesis of imidazo[1,2-a]pyridine-2-carboximidamide derivatives often involves condensation reactions between 2-aminopyridines and α-halocarbonyl or nitrile-containing precursors. Key methods include:
-
Copper-Catalyzed Aerobic Oxidative Synthesis :
A CuI-catalyzed reaction between 2-aminopyridines and acetophenones enables the formation of imidazo[1,2-a]pyridines via an Ortoleva-King mechanism. Substituted carboximidamide derivatives can be accessed using ketones with amidine-functionalized side chains . -
Multicomponent Reactions :
The Groebke–Blackburn–Bienaymé (GBB) reaction facilitates the synthesis of 3-aminoimidazo[1,2-a]pyridines by combining 2-aminopyridines, aldehydes, and isocyanides. This method has been adapted for carboximidamide derivatives by incorporating amidine-containing aldehydes .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| CuI-catalyzed oxidative | Acetophenones, aerobic conditions | 60-86% | |
| GBB multicomponent | Aldehydes, isocyanides, 80°C, 12h | 70-85% |
Functionalization at the Carboximidamide Group
The amidine moiety (-C(=NH)NH₂) undergoes nucleophilic and electrophilic modifications :
-
Alkylation/Acylation :
Reaction with alkyl halides or acyl chlorides generates N-alkylated or N-acylated derivatives. For example, treatment with 2-(diethylamino)ethyl chloride yields N-[2-(diethylamino)ethyl]this compound . -
Salt Formation :
The amidine group reacts with acids (e.g., HCl) to form stable salts, enhancing solubility for pharmacological applications . -
Schiff Base Formation :
Condensation with aldehydes produces imine-linked derivatives, useful in metal coordination chemistry .
Catalytic Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in transition-metal-catalyzed couplings :
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the C3 position. For example, coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)this compound . -
C-H Activation :
Copper-catalyzed C-H functionalization with boronic acids enables regioselective sulfenylation or arylation .
| Reaction | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 65-78% | |
| C-H Sulfenylation | CuI, K₂S₂O₈ | Thiophenols | 72-88% |
Oxidative and Reductive Transformations
-
Oxidative Cyclization :
Aerobic oxidation of imidazo[1,2-a]pyridine-2-carboximidamides in the presence of iodine or flavin catalysts forms fused tetracyclic structures via intramolecular C-N bond formation . -
Reductive Amination :
Reduction of nitro groups (e.g., in nitroolefin intermediates) with FeCl₃ generates amino-functionalized derivatives, critical for antitubercular agents .
Stability and Pharmacokinetics
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine-2-carboximidamide derivatives?
- Answer : The synthesis typically involves cyclization reactions, multicomponent reactions (MCRs), and iodine-catalyzed protocols. For example, iodine-catalyzed reactions between 2-aminopyridines and α-haloketones or aldehydes are widely used to form the imidazo[1,2-a]pyridine core . Continuous flow synthesis has also been developed for imidazo[1,2-a]pyridine-2-carboxylic acids, offering improved efficiency and scalability compared to traditional batch methods .
Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?
- Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and aromaticity (e.g., chemical shifts for protons on the pyridine ring typically appear at δ 7.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formulas (e.g., experimental [M+H] peaks matching calculated values within 0.5 ppm accuracy) .
- Melting point analysis : Used to assess purity and crystallinity (e.g., derivatives like 10i melt at 210–213°C) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Answer : These compounds exhibit diverse pharmacological properties:
- Antimicrobial activity : Derivatives with secondary amine substituents show potent activity against Staphylococcus aureus and Candida albicans .
- Anticancer potential : Cytotoxicity screening in cell lines (e.g., HepG2, MCF-7) reveals IC values as low as 10–21 µM for certain derivatives .
- Anti-tuberculosis effects : Carboxamide derivatives demonstrate strong activity against Mycobacterium tuberculosis .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core influence biological activity?
- Answer : Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., NO) : Enhance antimicrobial activity but may reduce solubility .
- Aromatic substituents : Phenyl or aminophenyl groups at the 2-position improve cytotoxicity (e.g., compound 10k with a 4-aminophenyl group shows IC = 13–15 µM in cancer cells) .
- Hydrophobic side chains : Cyclohexylamine derivatives (e.g., 10j) exhibit balanced potency and selectivity across cell lines .
Q. What strategies optimize synthetic routes for imidazo[1,2-a]pyridine derivatives in terms of yield and scalability?
- Answer : Advanced approaches include:
- Flow chemistry : Reduces reaction time and improves reproducibility for carboxylic acid derivatives .
- Friedländer condensation : Efficient for synthesizing fused imidazodipyridines using 3-amino-2-formylimidazo[1,2-a]pyridine precursors .
- Catalyst screening : Iodine catalysis minimizes byproducts in one-pot syntheses .
Q. How can computational methods enhance the design of imidazo[1,2-a]pyridine-based therapeutics?
- Answer : Techniques include:
- Molecular docking : Predicts binding modes to biological targets (e.g., Mur ligase for antibacterial applications) .
- Density functional theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
- SAR modeling : Machine learning algorithms correlate substituent effects with activity profiles .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
- Answer : Consider the following factors:
- Cell line specificity : For example, compound 10i shows higher IC in Vero cells (76 µM) vs. cancer cells (16–17 µM), suggesting selective toxicity .
- Assay conditions : Variations in incubation time, serum concentration, or metabolic activity can alter results.
- Mechanistic differences : Some derivatives may target pathways active in cancer but not in normal cells (e.g., apoptosis induction vs. DNA repair) .
Methodological Guidelines
- For synthesis : Prioritize iodine-catalyzed or flow-based protocols for reproducibility .
- For characterization : Combine NMR, HRMS, and X-ray crystallography (if available) for unambiguous structural confirmation .
- For bioactivity testing : Use standardized cell lines (e.g., HepG2 for liver cancer) and validate results with orthogonal assays (e.g., Western blotting for target validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
